Chemical structure and properties of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
Chemical structure and properties of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid. As a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride, this compound represents a versatile building block for the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals in the field, offering insights into the handling, utilization, and synthetic potential of this intriguing chemical entity.
Chemical Identity and Structure
2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is an organic compound featuring a phenylacetic acid backbone substituted with a chlorosulfonylmethyl group at the ortho position. The presence of both a nucleophilic carboxylic acid and a highly electrophilic sulfonyl chloride group on the same scaffold makes it a molecule of significant interest for chemical derivatization.
Molecular Structure:
Caption: Chemical structure of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid | N/A |
| CAS Number | 1547458-39-8 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| SMILES | O=C(O)CC1=CC=CC=C1CS(=O)(Cl)=O | [1] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | >100 °C (with decomposition) | Sulfonyl chlorides can be thermally labile.[2] The presence of the carboxylic acid group would likely increase the melting point compared to a simple benzyl sulfonyl chloride. |
| Boiling Point | Decomposes before boiling | Due to the presence of two reactive functional groups and the inherent instability of sulfonyl chlorides at high temperatures.[2] |
| Solubility | Soluble in aprotic polar organic solvents (e.g., THF, Dichloromethane, Acetonitrile). Reacts with protic solvents (e.g., water, alcohols). | The polarity of the carboxylic acid and sulfonyl chloride groups suggests solubility in polar organic solvents. Sulfonyl chlorides react with water and alcohols.[3][4] |
| Appearance | White to off-white or yellowish solid | Phenylacetic acid derivatives are often crystalline solids.[5] The presence of the sulfonyl chloride may impart a slight color. |
| pKa | ~4-5 | The pKa of the carboxylic acid is expected to be similar to that of phenylacetic acid (pKa ≈ 4.3).[6] |
Synthesis and Purification
A validated synthetic protocol for 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is not publicly available. However, a plausible synthetic route would involve the chlorosulfonation of 2-(o-tolyl)acetic acid. This reaction introduces the sulfonyl chloride functionality onto the benzylic methyl group.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed method and should be optimized and validated in a laboratory setting.
Reaction: Chlorosulfonation of 2-(o-tolyl)acetic acid.
Materials:
-
2-(o-tolyl)acetic acid
-
Chlorosulfonic acid (freshly distilled)
-
Anhydrous dichloromethane (or other inert solvent)
-
Ice bath
-
Quenching solution (e.g., crushed ice)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(o-tolyl)acetic acid in anhydrous dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented through a scrubber.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a period of time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or ¹H NMR of an aliquot).
-
Work-up: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with cold brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition of the product.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., a mixture of a chlorinated solvent and a non-polar solvent like hexane).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chlorosulfonic acid and the resulting sulfonyl chloride are highly reactive towards water.[8][9]
-
Low Temperature: The reaction is exothermic and controlling the temperature helps to minimize side reactions and decomposition.
-
Inert Solvent: Dichloromethane is a common solvent for chlorosulfonation as it is relatively inert under the reaction conditions.
-
Slow Addition: Slow addition of the highly reactive chlorosulfonic acid helps to control the reaction rate and temperature.
-
Quenching on Ice: This is a standard and effective method to safely neutralize the excess and highly reactive chlorosulfonic acid.
Chemical Reactivity and Derivatization
The reactivity of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is dominated by its two functional groups: the electrophilic sulfonyl chloride and the nucleophilic/acidic carboxylic acid.
Reactivity of the Sulfonyl Chloride Group:
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[10] This allows for the facile synthesis of a variety of derivatives.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[11]
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent substitution reactions.[10]
Reactivity of the Carboxylic Acid Group:
The carboxylic acid group can undergo a range of standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine produces an amide.
-
Salt Formation: As an acid, it will react with bases to form carboxylate salts.
Potential for Intramolecular Reactions:
The proximity of the two reactive groups raises the possibility of intramolecular reactions, potentially leading to the formation of cyclic structures under certain conditions. For example, in the presence of a base, the carboxylate could potentially act as a nucleophile towards the sulfonyl chloride, though this is less likely than intermolecular reactions with stronger nucleophiles.
Spectroscopic Characterization (Predicted)
As no experimental spectra are available, the following are predictions based on the expected chemical environment of the protons and carbons, and the characteristic vibrational frequencies of the functional groups.
¹H NMR (Predicted):
-
Aromatic Protons (4H): A complex multiplet in the range of 7.2-7.8 ppm.
-
Benzylic Protons (-CH₂-SO₂Cl, 2H): A singlet expected around 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing sulfonyl chloride group.
-
Methylene Protons (-CH₂-COOH, 2H): A singlet expected around 3.7-4.0 ppm.
-
Carboxylic Acid Proton (-COOH, 1H): A broad singlet, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Predicted):
-
Carbonyl Carbon (-COOH): Expected in the range of 170-180 ppm.
-
Aromatic Carbons (6C): Multiple signals between 125-140 ppm.
-
Benzylic Carbon (-CH₂-SO₂Cl): Expected around 60-70 ppm.
-
Methylene Carbon (-CH₂-COOH): Expected around 40-45 ppm.
IR Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[12]
-
S=O Stretch (Sulfonyl Chloride): Two strong absorptions, one asymmetric stretch around 1370-1390 cm⁻¹ and one symmetric stretch around 1170-1190 cm⁻¹.[13]
-
S-Cl Stretch: An absorption in the region of 550-650 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (248.68 g/mol ) may be observed, along with an M+2 peak due to the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation patterns would include the loss of HCl, SO₂, and the cleavage of the benzylic C-S bond and the C-C bond of the acetic acid side chain.
Applications in Drug Discovery and Development
While there are no specific documented applications for 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid in the literature, its structure suggests significant potential as a versatile intermediate in drug discovery.
Scaffold for Library Synthesis:
The bifunctional nature of this molecule makes it an ideal starting point for the creation of chemical libraries. The two reactive handles can be derivatized sequentially or in parallel to generate a diverse set of compounds for biological screening.
Sources
- 1. CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride - Google Patents [patents.google.com]
- 2. echemcom.com [echemcom.com]
- 3. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. acdlabs.com [acdlabs.com]
